N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE
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Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C22H23ClF3N3O4S2 and its molecular weight is 550.01. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of sulfonamide derivatives, including those with benzothiazole moieties, in exhibiting anticancer activities. For instance, compounds synthesized with benzothiazole and sulfonamide groups have been screened for their cytotoxic activity against breast and colon cancer cell lines, showing promising potency (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt]. Such findings suggest that similar structures might be explored for their anticancer potential.
Antimicrobial Activity
The synthesis of sulfonamides and carbamates from precursor compounds has resulted in molecules with significant antimicrobial potency. For example, derivatives synthesized for biological interest demonstrated good to potent antimicrobial activity against various bacteria and fungi (Janakiramudu et al., 2017)[https://consensus.app/papers/sulfonamides-carbamates-3fluoro4morpholinoaniline-janakiramudu/48d615ebdc0e510a8be9bb54e5248422/?utm_source=chatgpt]. These insights indicate the potential use of sulfonamide-based compounds in developing new antimicrobial agents.
Enzyme Inhibition
Compounds with specific structural motifs have been investigated for their enzyme inhibitory effects. For instance, studies on benzodioxane and acetamide-containing sulfonamides showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase, highlighting their potential in therapeutic applications related to enzyme modulation (Abbasi et al., 2019)[https://consensus.app/papers/synthesis-223dihydro14benzodioxin6yl4methylphenyl-abbasi/852e3f895c105af5a6f291a0b16da28e/?utm_source=chatgpt].
Molecular Docking and Theoretical Studies
Sulfonamide compounds have also been subjected to molecular docking studies to predict their binding affinities and orientations at active enzyme sites, providing valuable insights into their potential biological activities and mechanisms of action (Asmaa M. Fahim & Eman H. I. Ismael, 2021)[https://consensus.app/papers/investigation-antimalarial-sulfonamides-covid19-drug-fahim/d37b5e77ee5a5077bf1a04fff03fdbef/?utm_source=chatgpt]. Such computational studies are crucial for understanding how structural features influence biological activity.
Synthetic Methodologies
The versatility of compounds with difluorobenzothiazole structures in synthetic chemistry has been demonstrated through various reactions leading to products with potential biological activities. This includes the synthesis of difluorothiosemicarbazide derivatives and their subsequent cyclization to yield compounds with potential anticancer properties (Boechat et al., 2008)[https://consensus.app/papers/nacyl33difluoro2oxoindoles-versatile-intermediates-boechat/94441fd11805539e82fec5c722f4415a/?utm_source=chatgpt].
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2.ClH/c23-15-2-4-17(5-3-15)34(30,31)14-20(29)28(7-1-6-27-8-10-32-11-9-27)22-26-21-18(25)12-16(24)13-19(21)33-22;/h2-5,12-13H,1,6-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNSNTWUBWYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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